molecular formula C17H17NO B14664806 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- CAS No. 37003-81-9

2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-

Cat. No.: B14664806
CAS No.: 37003-81-9
M. Wt: 251.32 g/mol
InChI Key: BABYPXFXJOEQKM-UHFFFAOYSA-N
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Description

2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- typically involves the reaction of 4-methylphenylamine with 1-phenyl-2-buten-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl- can be compared with other similar compounds such as:

Properties

CAS No.

37003-81-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(4-methylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-13-8-10-16(11-9-13)18-14(2)12-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3

InChI Key

BABYPXFXJOEQKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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